1-(4-Methoxyphenyl)-6-methylheptan-3-one
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Overview
Description
1-(4-Methoxyphenyl)-6-methylheptan-3-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a benzene ring, which is further connected to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-6-methylheptan-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 6-methylheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-6-methylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(4-methoxyphenyl)-6-methylheptanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-methylheptan-3-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-6-methylheptan-3-one can be compared with other similar compounds such as:
Methedrone: A synthetic cathinone with a similar aromatic structure but different functional groups.
4-Methoxyamphetamine: A compound with a methoxy group on the benzene ring, similar to this compound, but with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
90831-83-7 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)4-8-14(16)9-5-13-6-10-15(17-3)11-7-13/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI Key |
MIUZPCYYPNNTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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